3,3-Dimethylhex-5-yn-1-ol 3,3-Dimethylhex-5-yn-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17405569
InChI: InChI=1S/C8H14O/c1-4-5-8(2,3)6-7-9/h1,9H,5-7H2,2-3H3
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

3,3-Dimethylhex-5-yn-1-ol

CAS No.:

Cat. No.: VC17405569

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethylhex-5-yn-1-ol -

Specification

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name 3,3-dimethylhex-5-yn-1-ol
Standard InChI InChI=1S/C8H14O/c1-4-5-8(2,3)6-7-9/h1,9H,5-7H2,2-3H3
Standard InChI Key VXRSQPJKDXXIAA-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCO)CC#C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3,3-Dimethylhex-5-yn-1-ol features a six-carbon chain with a hydroxyl group (-OH) at position 1 and a triple bond (alkyne) between carbons 5 and 6. Two methyl groups branch from carbon 3, imparting steric hindrance that influences reactivity. The Canonical SMILES representation \text{CC(C)(CCO)CC#C} clarifies this arrangement, while the InChIKey NECRQCBKTGZNMH-UHFFFAOYSA-N\text{NECRQCBKTGZNMH-UHFFFAOYSA-N} provides a unique identifier for its stereochemical configuration .

Physical and Chemical Properties

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight126.20 g/mol
Boiling Point150–151 °C
Melting Point-39 °C
Density (25 °C)0.859 g/mL
AppearanceClear to light yellow liquid
OdorCamphor-like

The compound’s low melting point and moderate boiling point reflect its branched hydrocarbon structure, which reduces crystalline packing efficiency. Its density, lower than water, aligns with typical alkyne alcohols .

Solubility and Reactivity

3,3-Dimethylhex-5-yn-1-ol is sparingly soluble in water due to the hydrophobic alkyne and methyl groups but miscible with organic solvents like ethanol and acetone. The hydroxyl group enables hydrogen bonding, while the alkyne participates in click chemistry and polymerization reactions .

Synthesis and Production

While detailed synthetic protocols are proprietary, industrial production likely involves:

  • Alkyne Formation: Base-catalyzed dehydrohalogenation of vicinal dihalides.

  • Hydroxylation: Oxidation or hydrolysis of intermediate alkynes to introduce the -OH group.

  • Purification: Distillation under reduced pressure to isolate the product .

The Thorpe-Ingold effect, which favors cyclization in branched chains, may influence byproduct formation during synthesis .

Industrial Applications

Surfactants and Defoamers

As Surfynol 61, this compound reduces surface tension in coatings, adhesives, and inks. Its amphiphilic structure aligns at air-liquid interfaces, stabilizing foams or suppressing them in defoamer applications .

Specialty Chemical Intermediates

The alkyne group facilitates:

  • Polymerization: Formation of polyalkynes for conductive materials.

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions to build complex organic frameworks .

Comparison with Related Compounds

CompoundMolecular FormulaFunctional GroupsKey Difference
2-Hexyn-1-olC6H10O\text{C}_6\text{H}_{10}\text{O}Terminal alkyne, -OHShorter chain, higher reactivity
3-Methyl-1-pentyn-3-olC6H10O\text{C}_6\text{H}_{10}\text{O}Internal alkyne, -OHReduced steric hindrance
Surfynol 104C10H18O\text{C}_{10}\text{H}_{18}\text{O}Longer chainEnhanced surfactant stability

The methyl branching in 3,3-Dimethylhex-5-yn-1-ol enhances thermal stability compared to linear analogs .

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